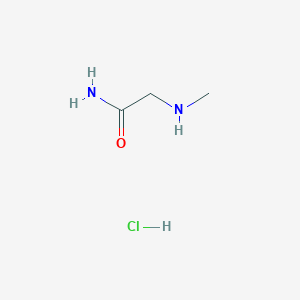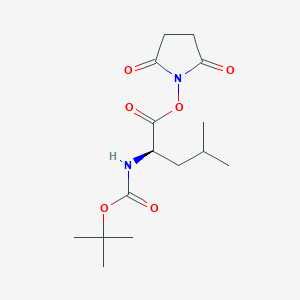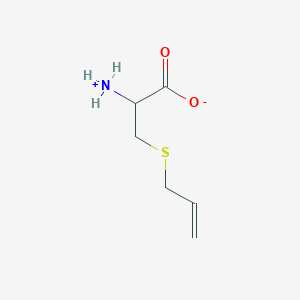
O-Methyl-L-tyrosine
Overview
Description
O-Methyl-L-tyrosine, also known as 4-Methoxy-L-phenylalanine, is a synthetic amino acid . It is used as a fine chemical intermediate . The molecular formula of this compound is C10H13NO3 .
Synthesis Analysis
The synthesis of this compound involves several steps . Initially, the amino group of L-tyrosine is protected by acetylation to form N-acetyl-L-tyrosine. This is followed by methylation of the carboxyl and hydroxyl groups using dimethyl sulfate in a Williamson ether synthesis. Finally, an acidic hydrolysis using hydrochloric acid is performed to form the non-natural amino acid .Molecular Structure Analysis
The linear formula of this compound is CH3OC6H4CH2CH(NH2)CO2H . The molecular weight is 195.22 g/mol .Chemical Reactions Analysis
This compound can enter into protein in E. coli in response to an amber nonsense codon . It has also been used in the radiosynthesis of potential PET tracers for imaging amino acid transport .Physical And Chemical Properties Analysis
This compound is a white to almost white powder or crystal . It is very soluble in water . The optical activity is [α]25/D -7°, c = 0.5 in 1 M HCl .Scientific Research Applications
Tumor Imaging and Diagnosis
O-Methyl-L-tyrosine has been evaluated for its potential in tumor imaging, particularly using positron emission tomography (PET). Studies have shown that O-[11C]methyl-L-tyrosine is a promising tracer for imaging amino acid transport in tumors. It demonstrates low uptake in normal organs except for the urinary tract and bladder, making it a suitable candidate for whole-body tumor imaging. This characteristic allows for the potential differentiation of tumor tissues from normal ones, aiding in the diagnosis and evaluation of various cancers (Ishiwata et al., 2005), (Ishiwata et al., 2008).
Enzyme Activity and Inhibition
This compound has been studied in the context of its interaction with enzymes, particularly L-amino acid oxidase, which plays a role in apoptosis and antibacterial properties. The effect of the methyl substituent on enzyme activity was investigated, indicating that α-hydrogen plays a role in substrate binding at the enzyme active site. Additionally, its isotope effects on enzyme activity were explored, contributing to our understanding of enzyme mechanisms and potential therapeutic applications (Pająk, 2020).
Amino Acid Transport and Metabolism
Research has also been conducted on the transport of methylated tyrosine derivatives by amino acid transporters in cells, particularly in the context of cancer. For instance, studies on 3-Fluoro-L-α-Methyl-Tyrosine have shown its correlation with the expression of L-type amino acid transporter 1 (LAT1), which is highly upregulated in cancers. This information is crucial for understanding the mechanisms of amino acid transport in cancer cells and developing targeted therapies (Wiriyasermkul et al., 2012).
Clinical Applications and Drug Development
The versatility of this compound in clinical applications has been highlighted, particularly in the development of radiolabeled compounds for imaging. Studies on various isomers of this compound have shown differential uptake in tumor cells, suggesting potential for use in PET imaging for different types of cancers (Tsukada et al., 2006). Furthermore, the potential of this compound derivatives in other medical applications, such as fluorescence sensing for detecting hazardous substances, has been explored, showing the compound's utility beyond traditional pharmaceutical uses (Hou et al., 2015).
Future Directions
Mechanism of Action
Target of Action
O-Methyl-L-tyrosine, also known as 4-Methoxy-l-phenylalanine, primarily targets the enzyme tyrosine 3-monooxygenase . This enzyme plays a crucial role in the synthesis of catecholamines, a group of hormones that include dopamine, norepinephrine, and epinephrine .
Mode of Action
This compound acts as an inhibitor of tyrosine 3-monooxygenase . By inhibiting this enzyme, it prevents the conversion of tyrosine to dihydroxyphenylalanine (DOPA), a critical step in catecholamine biosynthesis . This results in a reduction in the production of catecholamines .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the catecholamine biosynthesis pathway . By inhibiting tyrosine 3-monooxygenase, this compound disrupts the normal production of catecholamines. This can lead to a decrease in the levels of these hormones, which can have various downstream effects depending on the specific physiological context.
Pharmacokinetics
It is known to be invaluable in drug development studies, where its use helps evaluate the pharmacokinetics, pharmacodynamics, and safety of potential medications .
Result of Action
The inhibition of catecholamine synthesis by this compound can lead to a decrease in the frequency and severity of hypertensive attacks associated with conditions like pheochromocytoma, a rare tumor of the adrenal glands that can lead to excessive production of catecholamines .
Biochemical Analysis
Biochemical Properties
O-Methyl-L-tyrosine plays a significant role in biochemical reactions, particularly in the synthesis of proteins. It can be incorporated into proteins in place of tyrosine, thereby altering the protein’s properties and functions. This compound interacts with various enzymes, such as tyrosine hydroxylase, which is involved in the biosynthesis of catecholamines. The interaction with tyrosine hydroxylase can influence the enzyme’s activity and, consequently, the levels of neurotransmitters like dopamine and norepinephrine .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By being incorporated into proteins, it can alter the function of these proteins, thereby impacting cell signaling pathways. For instance, its incorporation into proteins involved in neurotransmitter synthesis can affect the levels of neurotransmitters, influencing cellular communication and signaling . Additionally, this compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity. For example, it can inhibit or activate enzymes involved in neurotransmitter synthesis, thereby affecting the levels of these critical signaling molecules . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to modulate cellular functions, including neurotransmitter synthesis and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance neurotransmitter synthesis and improve cognitive functions. At higher doses, it may exhibit toxic effects, including disruptions in neurotransmitter balance and adverse effects on cellular metabolism . Studies have identified threshold effects, where specific dosages lead to significant changes in cellular functions, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to amino acid metabolism. It interacts with enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase, influencing the synthesis of catecholamines and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the L-type amino acid transporter 1 (LAT1) plays a crucial role in transporting this compound across cell membranes . This transporter is highly expressed in tissues such as the brain, where it facilitates the uptake of this compound, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and can be incorporated into proteins within various cellular compartments . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its role in cellular processes .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYBMYRBIABFTA-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6230-11-1 | |
| Record name | O-Methyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6230-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Methyl-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006230111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-methyl-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-METHYL-L-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCX8EOU7CO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does O-Methyl-L-tyrosine interact with its target and what are the downstream effects?
A1: this compound's primary mechanism of action stems from its ability to be recognized by engineered aminoacyl-tRNA synthetases (aaRS). These engineered aaRSs can then attach this compound to specific tRNAs, which ultimately leads to the incorporation of this non-canonical amino acid into proteins during translation. [, , ] This incorporation can alter protein properties, enabling the study of protein structure-function relationships, and create proteins with novel characteristics. [, ]
Q2: What is the molecular formula, weight, and spectroscopic data of this compound?
A2:
Q3: What is known about the material compatibility and stability of this compound under various conditions?
A3: Specific information on the material compatibility of this compound is limited in the provided research articles. Stability studies under various conditions (temperature, pH, solvent) would be valuable for understanding its long-term storage and potential applications.
Q4: Does this compound possess any intrinsic catalytic properties? What are its main applications?
A4: Based on the provided research, this compound itself does not exhibit inherent catalytic activity. Its primary application lies in its use as a building block for generating modified proteins with altered properties. [, , ] By substituting this compound for canonical amino acids, researchers can investigate the impact on protein folding, stability, and interactions with other molecules. []
Q5: Have there been any computational studies on this compound?
A5: Yes, computational methods have been employed to design mutant tyrosyl-tRNA synthetases capable of preferentially recognizing and activating this compound over its natural counterpart, L-tyrosine. [] These studies used techniques like homology modeling and molecular dynamics simulations to predict the structure of the wild-type enzyme and identify potential mutation sites for enhancing this compound specificity. []
Q6: How do structural modifications to this compound affect its activity and incorporation into proteins?
A6: The provided research highlights that even subtle structural modifications, like the addition of a methyl group, can significantly impact the recognition and incorporation of non-canonical amino acids by engineered aaRSs. [, , ] For example, replacing L-tyrosine with this compound in a cyclic tetradepsipeptide, analogous to AM-toxin III, drastically reduced its necrotic activity on apple leaves. [] This suggests that the specific size and chemical properties of the amino acid side chain are crucial for both aaRS recognition and the biological activity of the resulting modified protein.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)












![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)
